molecular formula C13H9FN2O B13740710 2-(2-Aminophenoxy)-3-fluorobenzonitrile

2-(2-Aminophenoxy)-3-fluorobenzonitrile

Cat. No.: B13740710
M. Wt: 228.22 g/mol
InChI Key: ZAHFOCLKOPOONS-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenoxy)-3-fluorobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to produce 2-nitrophenol. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 3-fluorobenzonitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recycling of solvents and catalysts can reduce the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(2-Aminophenoxy)-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Aminophenoxy)-3-fluorobenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding interactions facilitated by the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Shares the amino group but lacks the fluorine and nitrile substituents.

    3-Fluorobenzonitrile: Contains the fluorine and nitrile groups but lacks the amino group.

    2-(2-Aminophenoxy)ethanol: Similar structure but with an additional hydroxyl group.

Uniqueness

2-(2-Aminophenoxy)-3-fluorobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(2-aminophenoxy)-3-fluorobenzonitrile

InChI

InChI=1S/C13H9FN2O/c14-10-5-3-4-9(8-15)13(10)17-12-7-2-1-6-11(12)16/h1-7H,16H2

InChI Key

ZAHFOCLKOPOONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=CC=C2F)C#N

Origin of Product

United States

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